molecular formula C17H18N4O5S B13747123 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide CAS No. 21811-94-9

2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide

Cat. No.: B13747123
CAS No.: 21811-94-9
M. Wt: 390.4 g/mol
InChI Key: JDADFXDXAQJCDH-UHFFFAOYSA-N
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Description

2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its sulphonyl and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by a coupling reaction with a phenol derivative. The reaction conditions usually require a controlled temperature environment and the presence of catalysts to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous synthesis methods. Catalysts such as copper on alumina (Cu/γ-Al2O3) are employed to enhance the yield and selectivity of the desired product. The reaction conditions are optimized to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .

Scientific Research Applications

2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which then interact with cellular components. The sulphonyl group enhances the compound’s solubility and facilitates its transport across cell membranes. The phenyl groups contribute to the compound’s stability and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxyphenylphosphonic acid: Known for its complexation properties with metals.

    2-Hydroxy-2-methylpropiophenone: Used as a photoinitiator in polymer chemistry.

    2-(2-Hydroxy-5-methylphenyl)benzotriazole: Employed as a UV absorber in various materials .

Uniqueness

2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

21811-94-9

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-hydroxy-5-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H18N4O5S/c1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2/h3-10,16,18,23H,1-2H3,(H,19,24)

InChI Key

JDADFXDXAQJCDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)O

Origin of Product

United States

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